2-Phenoxy-3-nitrothiophene
Overview
Description
2-Phenoxy-3-nitrothiophene (2-PNT) is a synthetic compound that has been used in a variety of scientific research applications. It is an aromatic heterocyclic compound that is composed of a phenoxy group and a nitro group linked to a thiophene ring. 2-PNT has been studied for its potential applications in biochemistry, pharmacology, and physiology. In particular, it has been examined for its ability to act as a ligand for certain proteins and enzymes, as well as its potential to be used as a drug or therapeutic agent.
Scientific Research Applications
Electroactive Molecular Material
A study on nitro-functionalized oligothiophenes, including derivatives like 2-Phenoxy-3-nitrothiophene, has shown that these compounds exhibit unique electrochemical properties. They generate stable species upon both oxidation and reduction, displaying an intense photoinduced charge transfer in the visible spectrum. These properties make them promising as electroactive molecular materials, potentially useful in organic electronic transistors (J. Casado et al., 2003).
Synthesis of Highly Functionalized 3-Nitrothiophenes
Research has also focused on the synthesis of highly functionalized 3-nitrothiophenes from reactions involving dipotassium 2-nitro-1,1-ethylyenedithiolate and alpha-chloromethyl ketones. This method offers an efficient approach to creating a variety of 3-nitrothiophene derivatives for further applications in chemical synthesis (H. Rao & K. Vasantham, 2009).
Structural and Electronic Properties
The structural and electronic properties of a series of biologically active 2-nitrothiophenes have been explored using both semi-empirical and ab initio molecular orbital methods. These studies help understand the underlying mechanisms of their biological activities and can guide the development of new derivatives with specific properties (J. O. Morley & T. Matthews, 2006).
Mechanism of Action
Target of Action
The primary targets of 2-Phenoxy-3-nitrothiophene are glycosomal glycerol kinase and glycosomal glyceraldehyde-3-phosphate dehydrogenase . These enzymes play crucial roles in the glycolysis pathway, which is essential for energy production in cells.
Mode of Action
2-Phenoxy-3-nitrothiophene interacts with its targets through a process that involves nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring . This interaction leads to changes in the enzymatic activity, thereby affecting the energy production process in cells.
Biochemical Pathways
The affected biochemical pathway is the glycolysis pathway, which is a series of reactions that convert glucose into pyruvate, releasing energy in the form of ATP . By inhibiting key enzymes in this pathway, 2-Phenoxy-3-nitrothiophene disrupts energy production, leading to downstream effects on cell function and survival.
Pharmacokinetics
Similar nitrothiophene derivatives are known to have good bioavailability and are able to diffuse through cell membranes
Result of Action
The result of 2-Phenoxy-3-nitrothiophene’s action is the inhibition of energy production in cells, leading to cell death . This makes it a potential candidate for use as an antimicrobial or anticancer agent.
Action Environment
The action of 2-Phenoxy-3-nitrothiophene can be influenced by various environmental factors. For instance, the presence of other sulfur-containing compounds can affect its reactivity . Additionally, the pH and redox conditions of the environment can impact the compound’s stability and efficacy .
properties
IUPAC Name |
3-nitro-2-phenoxythiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-11(13)9-6-7-15-10(9)14-8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCFVEFHIHJDEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CS2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-3-nitrothiophene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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